molecular formula C25H20FIN4O3S B11086964 N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

Cat. No.: B11086964
M. Wt: 602.4 g/mol
InChI Key: NPAGYPHHNMBLSE-UHFFFAOYSA-N
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Description

N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an iodophenyl group, and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can be achieved through a multi-step process involving several key reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to ensure efficiency, safety, and reproducibility. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H20FIN4O3S

Molecular Weight

602.4 g/mol

IUPAC Name

N-[3-benzyl-5-[2-(4-iodoanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C25H20FIN4O3S/c26-18-8-4-7-17(13-18)23(33)29-31-21(14-22(32)28-20-11-9-19(27)10-12-20)24(34)30(25(31)35)15-16-5-2-1-3-6-16/h1-13,21H,14-15H2,(H,28,32)(H,29,33)

InChI Key

NPAGYPHHNMBLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)I

Origin of Product

United States

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